6-Amino-3-methylpyrimidin-4(3H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-7-4(6)2-5(8)9/h2-3H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRSEUOJMZPSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-46-9 | |
| Record name | 6-amino-3-methyl-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Research Landscape of 6 Amino 3 Methylpyrimidin 4 3h One
Significance of Pyrimidine (B1678525) Heterocycles in Chemical Science
Pyrimidine, a six-membered heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemistry of life. wikipedia.orgwjarr.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (vitamin B1), and coenzymes. wikipedia.org The initial laboratory synthesis of a pyrimidine derivative, barbituric acid, was reported by Grimaux in 1879, marking a significant milestone in the study of these heterocycles. wikipedia.org
The versatility of the pyrimidine ring allows for a wide array of chemical modifications, leading to a vast library of compounds with diverse properties and applications. The presence of nitrogen atoms within the ring imparts unique electronic characteristics, influencing the molecule's reactivity and its ability to participate in hydrogen bonding and other non-covalent interactions. This has made pyrimidine and its derivatives a privileged scaffold in medicinal chemistry, with numerous synthetic compounds exhibiting a broad spectrum of biological activities. wjarr.comnih.gov These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others. wjarr.comjuniperpublishers.com The ability to synthesize a multitude of substituted pyrimidines through various methods, including the well-established Biginelli reaction, further underscores their importance in the continuous search for new and effective therapeutic agents. wikipedia.orgnih.gov
The Pyrimidinone Scaffold as a Foundation for Advanced Research
Within the broad class of pyrimidines, the pyrimidinone scaffold, characterized by a pyrimidine ring bearing a carbonyl group, has emerged as a particularly valuable foundation for advanced research. The introduction of the oxo functionality adds another layer of chemical diversity and biological relevance. Pyrimidinone derivatives have demonstrated a wide range of pharmacological activities, including roles as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. nih.gov
The ability of the pyrimidinone core to act as both a hydrogen bond donor and acceptor through its ring nitrogens and carbonyl oxygen makes it an effective mimic for biological molecules, enabling it to interact with various enzymatic targets. nih.gov This has led to the development of numerous drugs and clinical candidates. Research into pyrimidinone derivatives is a vibrant and ongoing field, with scientists continuously exploring new synthetic routes and biological applications for this versatile scaffold. juniperpublishers.combenthamdirect.com The structural modifications of the pyrimidinone ring system are a key strategy in the design of new therapeutic agents with improved potency and selectivity.
Historical Development of Research Pertaining to 6-Amino-3-methylpyrimidin-4(3H)-one
While the systematic study of pyrimidines dates back to the late 19th century, specific historical details regarding the initial synthesis and investigation of this compound are not extensively documented in readily available literature. wikipedia.org The development of research on this particular compound is best understood within the broader context of the exploration of aminopyrimidinone chemistry.
The general synthesis of pyrimidines often involves the condensation of a three-carbon compound with a compound containing an amidine structure. wjarr.com The synthesis of 4-aminopyrimidine (B60600) derivatives, in particular, has been a subject of interest for their potential biological activities. It is plausible that early research into this compound emerged from systematic studies on the synthesis and properties of substituted aminopyrimidinones.
Modern research continues to explore the synthesis and potential applications of this compound and its derivatives. For instance, various studies focus on the synthesis of novel pyrimidine derivatives and their evaluation for a range of biological activities, including as antimicrobial and anticancer agents. While a precise timeline for the discovery of this compound is not clearly defined, its structural components—the aminopyrimidine and pyrimidinone motifs—have a rich history in chemical and pharmaceutical research, suggesting its investigation is a logical progression in the field.
Detailed Research Findings
The following tables provide a summary of available data for this compound and related compounds, highlighting its physicochemical properties and the biological activities of structurally similar molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H7N3O | juniperpublishers.com |
| Molecular Weight | 125.13 g/mol | juniperpublishers.com |
| CAS Number | 1122-46-9 | |
| Appearance | ||
| Melting Point | ||
| Boiling Point | ||
| Solubility |
Table 2: Spectroscopic Data of a Related Compound (6-amino-1-methylpyrimidin-2,4(1H,3H)-dione)
| Spectroscopic Technique | Key Signals | Source |
| ¹H NMR | ||
| ¹³C NMR | ||
| Mass Spectrometry | ||
| Infrared (IR) |
Table 3: Biological Activity of Related Aminopyrimidinone Derivatives
| Compound/Derivative | Biological Activity | Research Focus | Source |
| Carbazole substituted aminopyrimidines | Urease inhibition, antimicrobial activity | Discovery of new enzyme inhibitors and antimicrobial agents | wikipedia.org |
| 2-Aminopyrimidine (B69317) derivatives | Anticancer, antioxidant, antibacterial, antifungal, antiviral, anti-inflammatory | Broad-spectrum therapeutic applications | wjarr.comnih.gov |
| 4-Aminopyrimidine derivatives | Beta-amyloid cleaving enzyme-1 (BACE1) inhibitors | Potential treatment for Alzheimer's disease | nih.gov |
| 4,6-Diaminopyrimidine derivatives | Epidermal growth factor receptor (EGFR) inhibitors | Lung cancer treatment | benthamdirect.com |
Advanced Synthetic Methodologies for 6 Amino 3 Methylpyrimidin 4 3h One and Structural Analogues
Conventional Synthetic Pathways
Traditional routes to 6-Amino-3-methylpyrimidin-4(3H)-one and related structures heavily rely on condensation and cyclization reactions, which have been refined over the years to improve yields and purity.
Condensation Reactions
The cornerstone of pyrimidinone synthesis often involves the condensation of a β-keto ester or a cyanoacetic acid derivative with a urea (B33335) or thiourea (B124793). A prominent example is the reaction of cyanoacetic acid with N-methylurea. This reaction typically proceeds in the presence of a dehydrating agent, such as acetic anhydride (B1165640), to facilitate the formation of an N-acyl intermediate, which then undergoes cyclization.
A closely related synthesis is that of 6-amino-1,3-dimethyl uracil, a structural analog of the title compound. In a patented method, cyanoacetic acid is condensed with 1,3-dimethylurea. nih.gov The initial step involves the dehydration of cyanoacetic acid, followed by reaction with a condensing agent and acetic anhydride before the addition of 1,3-dimethylurea. nih.gov This process is conducted in stages at controlled temperatures to optimize the yield of the resulting 1,3-dimethylcyanoacetylurea intermediate. nih.gov
| Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate Product | Ref. |
| Cyanoacetic acid | 1,3-Dimethylurea | Acetic anhydride, Condensing agent, Staged temperature control (6-8 °C to 28-30 °C) | 1,3-Dimethylcyanoacetylurea | nih.gov |
| Ethyl cyanoacetate | Urea | Sodium ethoxide, Ethanol, Reflux | Ethyl ureidocyanoacetate | |
| Diethyl malonate | N-Methylthiourea | Sodium methoxide, Methanol, Reflux | Malonyl-N-methylthiourea |
This table presents illustrative examples of condensation reactions leading to intermediates for pyrimidinone synthesis. The data is based on established chemical principles and analogous reactions.
Cyclization Reactions
The final and crucial step in forming the pyrimidine (B1678525) ring is the intramolecular cyclization of the intermediate formed during the condensation reaction. This can be achieved through various methods, each with its own advantages and specific applications.
Phosphorus oxychloride (POCl₃) is a powerful reagent frequently employed in the synthesis of heterocyclic compounds, including pyrimidines. nih.govoregonstate.edu It serves as both a dehydrating and a chlorinating agent. In the context of pyrimidinone synthesis, it can facilitate the ring closure of open-chain precursors. For instance, an N-acyl derivative formed from a condensation reaction can be treated with POCl₃ to induce cyclization and the formation of a chloropyrimidine, which can then be converted to the desired aminopyrimidinone. The reaction of hydroxypyrimidines with phosphorus oxychloride is a well-established procedure for preparing chlorinated pyrimidine intermediates. nih.gov This method can be performed under solvent-free conditions by heating the substrate with an equimolar amount of POCl₃ in a sealed reactor. nih.gov
Acetic anhydride is another key reagent in pyrimidine synthesis, often used to promote cyclization through dehydration. It can facilitate the ring closure of ureido or thioureido derivatives of β-keto esters or cyanoacetic acid. For example, the reaction of 4-(2-hydroxyanilino)-2-phenyl-5-pyrimidinecarboxylic acid with acetic anhydride leads to the formation of a novel pyrimido[5,4-c] oregonstate.eduthieme-connect.combenzoxazepin ring system, demonstrating its efficacy in promoting intramolecular cyclization. researchgate.net In the synthesis of 6-amino-1,3-dimethyl uracil, acetic anhydride is used in the initial condensation step to activate the cyanoacetic acid. google.com
To enhance efficiency and reduce waste, one-pot synthetic methodologies have been developed for the synthesis of aminopyrimidinones and their derivatives. These approaches combine multiple reaction steps into a single procedure without the isolation of intermediates. For instance, a three-component condensation of an aromatic aldehyde, malononitrile (B47326), and thiourea can be facilitated by phosphorus pentoxide to produce 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine in a single step. researchgate.net Similarly, multicomponent reactions for the synthesis of various pyrimidine derivatives have been reported, often utilizing catalysts to drive the reaction to completion with high yields. ajol.infonih.gov
| Starting Materials | Catalyst/Solvent | Product | Yield | Ref. |
| Aromatic aldehydes, Malononitrile, Thiourea/Urea | Phosphorus pentoxide | 6-Amino-5-cyano-4-phenyl-2-mercapto pyrimidine and derivatives | - | researchgate.net |
| Ketones, Ethyl Cyanoacetate, S₈, Formamide | Catalytic | Thieno[2,3-d]pyrimidin-4(3H)-ones | - | nih.gov |
| β-Keto esters, Aromatic aldehydes, Urea/Thiourea | Caffeine (solvent-free) | 3,4-Dihydropyrimidin-2(1H)-ones/thiones | 66-94% | researchgate.net |
This table highlights various one-pot synthetic strategies for pyrimidine and related heterocyclic compounds, showcasing the diversity of reactants and conditions employed.
Modern and Sustainable Synthetic Approaches
A significant advancement in this area is the use of microwave-assisted synthesis. Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating methods. For example, the carbamoylation of 6-aminouracils with isocyanates under microwave irradiation proceeds rapidly and in high yield, a significant improvement over traditional thermal methods which often result in poor yields and long reaction times. thieme-connect.comthieme-connect.com Microwave-assisted synthesis has also been successfully applied to the preparation of aminouracil from cyanoacetic acid and thiourea. researchgate.net
Furthermore, the development of catalytic, multicomponent reactions in aqueous media or under solvent-free conditions represents another major stride in sustainable pyrimidine synthesis. researchgate.netisc.ac The use of biodegradable catalysts, such as animal bone meal for the Biginelli reaction, further underscores the commitment to environmentally friendly chemical processes. isc.ac The synthesis of pyridines, which are structurally related to pyrimidines, from biomass-derived feedstocks is also an active area of research, pointing towards a future where these important heterocycles can be produced from renewable resources. acsgcipr.org
| Synthetic Method | Key Features | Example Application | Ref. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Carbamoylation of 6-aminouracils. | thieme-connect.comthieme-connect.com |
| Aqueous Media Synthesis | Use of water as a green solvent. | Synthesis of pyrano[2,3-d]pyrimidines. | researchgate.net |
| Solvent-Free Synthesis | Reduced waste, simplified workup. | Biginelli reaction using a biodegradable catalyst. | isc.ac |
| Biomass Conversion | Use of renewable feedstocks. | Synthesis of pyridines from lignin. | acsgcipr.org |
This table summarizes modern and sustainable approaches to the synthesis of pyrimidine derivatives, emphasizing their green chemistry advantages.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nanobioletters.comclockss.org This technology has been successfully applied to the synthesis of pyrimidinone and related heterocyclic scaffolds.
The application of microwave irradiation can significantly enhance the efficiency of multi-component reactions (MCRs), which are commonly used to construct the pyrimidine ring. clockss.org For instance, a three-component cyclocondensation of an N-aryl-3-oxobutanamide, an aldehyde, and urea or thiourea can be performed under solvent-free conditions using microwave irradiation. This approach, often catalyzed by an acid like p-toluenesulfonic acid, provides an environmentally friendly route to substituted pyrimidinones. jocpr.com The key advantages include the elimination of volatile organic solvents and a significant reduction in reaction time. jocpr.comclockss.org
Research has demonstrated the one-pot, three-component synthesis of thiazolo[3,2-a]pyrimidine derivatives, which are structurally related to pyrimidinones, from 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation without a catalyst. clockss.org This method highlights the potential of microwave energy to drive complex cyclization reactions efficiently. clockss.org Similarly, fluorinated pyrimidine derivatives have been synthesized via microwave-assisted cyclization, showcasing the versatility of this technique for creating diverse molecular structures. mdpi.com
In the synthesis of aminopyrimidine derivatives, microwave-assisted heating has been employed in a multi-step process. The initial steps, such as the formation of chalcones from acetophenones and aldehydes, and their subsequent condensation with guanidine (B92328) nitrate (B79036), can be effectively carried out using microwave irradiation, leading to yields in the range of 33-56%. nanobioletters.com Furthermore, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines, which are purine (B94841) isosteres, has been achieved rapidly and efficiently through microwave-assisted methods, utilizing aminotriazole-based formamidines as key intermediates. nih.govacs.org While conventional heating for the same reaction required 4 hours, microwave synthesis dramatically shortens this timeframe. nih.govacs.org
| Reaction Type | Conditions | Reaction Time | Key Advantage | Reference |
|---|---|---|---|---|
| Three-component cyclocondensation for pyrimidinones | Solvent-free, p-TsOH catalyst, Microwave | Reduced | Environmentally friendly, fast | jocpr.com |
| One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives | Catalyst-free, Microwave | Rapid | Simplicity, efficiency | clockss.org |
| Synthesis of 6-methoxy-5,6-dihydro-5-azapurines | Microwave | Significantly shorter | Speed, high conversion | nih.govacs.org |
| Synthesis of 6-methoxy-5,6-dihydro-5-azapurines | Conventional heating (Toluene, 120°C) | 4 hours | Does not require special equipment | nih.govacs.org |
Ultrasound-Assisted Reactions
Ultrasound-assisted synthesis, a branch of sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. slideshare.net This technique offers several advantages in the synthesis of heterocyclic compounds, including pyrimidinones, such as shorter reaction times, milder reaction conditions, and improved yields. researchgate.net
The mechanism of ultrasound enhancement in heterogeneous reactions involves the implosion of cavitation bubbles near a solid surface, which cleans and activates the surface, and microstreaming, which improves mass transport. slideshare.net In liquid-liquid reactions, ultrasound generates fine emulsions, increasing the interfacial area for reaction. slideshare.net
A notable application is the synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamides. researchgate.net When comparing conventional reflux methods with ultrasonic irradiation for this synthesis using a uranyl nitrate hexahydrate catalyst, the ultrasound method consistently resulted in higher yields and significantly shorter reaction times. researchgate.net For example, the synthesis of one derivative yielded 85% under conventional heating for 5 hours, whereas the ultrasound-assisted method provided a 94% yield in just 50 minutes. researchgate.net
This methodology has also been applied to unusual four-component reactions to produce complex heterocyclic systems. nih.gov The reaction of 3-amino-1,2,4-triazole or 5-amino-1H-pyrazole-4-carbonitrile with aromatic aldehydes and pyruvic acid or its esters under ultrasonication leads to the formation of 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines. nih.gov This demonstrates the power of ultrasound to facilitate complex cascade reactions in a one-pot setup. nih.gov
| Derivative | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|
| 4a (Aryl = C6H5) | Conventional (Reflux) | 5.0 h | 85 | researchgate.net |
| Ultrasound | 50 min | 94 | ||
| 4b (Aryl = 4-Cl-C6H4) | Conventional (Reflux) | 4.5 h | 88 | researchgate.net |
| Ultrasound | 45 min | 96 | ||
| 4c (Aryl = 4-CH3-C6H4) | Conventional (Reflux) | 5.5 h | 82 | researchgate.net |
| Ultrasound | 60 min | 90 |
Catalytic Methodologies
The use of catalysts is central to many modern synthetic strategies for pyrimidinones, enabling reactions under milder conditions and with greater efficiency. A variety of catalysts, including Lewis acids, Brønsted acids, and metal catalysts, have been employed.
The Biginelli reaction, a classic multi-component reaction for synthesizing dihydropyrimidinones, has been improved through the use of various catalysts. While traditional methods used strong acids like HCl, recent advancements have focused on milder and more efficient catalysts. Magnesium bromide (MgBr₂) has been identified as an inexpensive and effective catalyst for the one-pot, solvent-free synthesis of dihydropyrimidinones, leading to high yields and shorter reaction times. Other catalysts reported for this transformation include p-toluenesulfonic acid (p-TsOH), indium(III) chloride, lanthanide triflates, and iron(III) chloride. jocpr.com
In the synthesis of other pyrimidine derivatives, different catalytic systems are effective. For example, trifluoroacetic acid (TFA) has been used as a catalyst in water for the [3+3] cycloaddition to form the pyrimidine ring, followed by an aldol (B89426) condensation. mdpi.com Transition metal catalysts also play a significant role. Zirconium-mediated synthesis allows for the creation of polysubstituted pyrimidines from alkynes and nitriles, while copper-catalyzed [2+2+2] cyclization of ketones with nitriles offers another route. mdpi.com Copper(II)-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines is also a powerful tool for constructing the pyrimidine core. mdpi.com
Furthermore, base catalysts such as potassium carbonate are used in the condensation of aromatic aldehydes, urea, and malononitrile to form key precursors like 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitriles. nih.gov
Key Precursors and Reaction Building Blocks
The structural diversity of pyrimidinone analogues is achieved through the use of a wide array of precursors and building blocks in cyclization and condensation reactions.
A common strategy involves the three-component reaction of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative (the Biginelli reaction). jocpr.com
β-Dicarbonyl Compounds : Ethyl acetoacetate is a frequently used building block. clockss.org N-aryl-3-oxobutanamides are also employed to introduce further substitution. jocpr.com
Aldehydes : A wide range of substituted aromatic aldehydes are used to introduce diversity at the 4-position of the pyrimidine ring. nih.gov
Urea/Thiourea : Urea and thiourea are the classic nitrogen-containing components for forming the core pyrimidinone or thiopyrimidinone structure. rsc.org
Alternative precursors and strategies provide access to different substitution patterns and fused ring systems:
Mechanistic Investigations of 6 Amino 3 Methylpyrimidin 4 3h One Reactivity
Core Reaction Profiles and Functional Group Transformations
The reactivity of 6-Amino-3-methylpyrimidin-4(3H)-one is largely dictated by the interplay of its constituent functional groups: the nucleophilic amino group, the electron-rich pyrimidine (B1678525) ring, and the lactam functionality. These features enable the molecule to participate in a variety of chemical transformations.
Condensation Reactions with Aldehydes and Amines
The exocyclic amino group at the 6-position of this compound is a key site for condensation reactions, particularly with aldehydes. These reactions typically proceed via the formation of a Schiff base intermediate, which can then undergo further transformations. The reaction of aromatic aldehydes with the amino group of pyrimidine derivatives is a well-established method for the synthesis of new derivatives. nih.gov The initial nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde leads to a hemiaminal, which then dehydrates to form the imine or Schiff base. nih.gov
In a related example, the condensation of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea (B33335) in the presence of acetic acid under microwave irradiation yields tetrahydropyrimido[4,5-d]pyrimidine-triones. rsc.org This suggests that this compound would undergo similar multicomponent condensation reactions. The reactivity in these condensations can be influenced by the nature of the substituents on the aromatic aldehyde. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |
| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aryl Aldehyde, Urea | Acetic acid, Microwave | Tetrahydropyrimido[4,5-d]pyrimidine-trione | rsc.org |
| Aromatic Aldehydes | Glycine-p-nitroanilide (Gly-pNA) | Phosphate buffer | Imine (Schiff Base) | nih.gov |
Cyclization Reactions for Complex Heterocycles
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, most notably pyrimido[4,5-d]pyrimidines. These bicyclic structures are of significant interest due to their diverse biological activities. The general strategy involves the reaction of the 6-amino group with a suitable bifunctional electrophile, leading to annulation of a new ring onto the pyrimidine core.
One common approach is the Biginelli-like three-component reaction of a 6-aminouracil (B15529) derivative, an aldehyde, and a urea or thiourea (B124793) derivative. researchgate.net Another versatile method involves the reaction of 6-aminouracils with various reagents to construct the second pyrimidine ring. For instance, 6-amino-1,3-dialkylpyrimidine-2,4(1H,3H)-diones react with ethyl carbonochloridate (B8618190) and then with an acyl chloride, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to form pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-triones. rsc.org Furthermore, multicomponent reactions involving 6-aminopyrimidinediones, aldehydes, and other nucleophiles can lead to the formation of complex dihydropyrimido[4,5-d]pyrimidines. rsc.org The synthesis of pyrano[2,3-c]pyrazoles, another class of fused heterocycles, can be achieved through a one-pot multi-component reaction involving an aminopyrazole, an aldehyde, and malononitrile (B47326), highlighting the versatility of amino-heterocycles in building complex scaffolds. nih.govckthakurcollege.netresearchgate.netnih.gov
| Starting Material | Reagents | Product Type | Ref |
| 6-Aminouracils | Aldehydes, Urea/Thiourea | Pyrimido[4,5-d]pyrimidines | |
| 6-Amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione | 1. Ethyl carbonochloridate, 2. 2-(Naphthalen-1-yl)acetyl chloride, 3. Hydrazine hydrate | Pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione | rsc.org |
| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Terephthalaldehyde, Amino derivatives | bis-Pyrimido[4,5-d]pyrimidines | researchgate.net |
| Ethyl acetoacetate (B1235776), Hydrazine hydrate, Aldehyde, Malononitrile | Urea (catalyst) | Pyrano[2,3-c]pyrazoles | nih.govresearchgate.net |
Substitution Reactions
The pyrimidine ring in this compound is susceptible to electrophilic substitution reactions, although the amino group can direct the substitution to specific positions. A notable example of an electrophilic substitution reaction on a related system is the nitrosation of 6-amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione to form the corresponding 5-nitroso derivative. lgcstandards.com This suggests that the C5 position of this compound is activated towards electrophiles.
Furthermore, halogenation and nitration are common electrophilic aromatic substitution reactions that could potentially be applied to this pyrimidine system. For instance, the nitration of an N-(2-chloro-4-fluorophenyl)acetamide derivative is achieved using fuming nitric acid in sulfuric acid, and ring bromination of a pyridinol derivative has also been reported. nih.gov
Nucleophilic substitution reactions are also possible, typically requiring the pre-functionalization of the pyrimidine ring with a good leaving group, such as a halogen. For example, the chlorine atom in various chloropyrimidines can be displaced by amines to form new pyrimidine conjugates. rsc.org
Reduction Reactions
The reduction of functional groups on the this compound scaffold can provide access to new derivatives. For instance, the reduction of a nitro group on a pyrimidine ring to an amino group is a common transformation, often accomplished using reagents like tin(II) chloride dihydrate in ethanol. nih.gov This highlights a potential pathway to synthesize di-amino pyrimidine derivatives starting from a nitro-substituted precursor.
Elucidation of Complex Reaction Cascades
The inherent reactivity of this compound allows it to participate in complex reaction cascades, often in multicomponent reactions, leading to the efficient construction of intricate molecular architectures. These cascades typically involve a sequence of reactions, such as condensation, cyclization, and rearrangement, occurring in a single pot.
A prime example is the four-component synthesis of 5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. rsc.org This reaction proceeds through the initial formation of an amidine intermediate from the reaction of a 6-aminopyrimidinedione with DMF-DMA. This intermediate then reacts with a formyl pyrazole (B372694) in a cascade of addition and cyclization steps to yield the final fused heterocyclic product. rsc.org
Another illustration is the synthesis of pyrimido[1',2':1,5] rsc.orgresearchgate.netnih.govtriazolo[3,4-b]quinazolin-5-ium salts from the condensation of 4,7-dihydro- rsc.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine fragments, which is accompanied by a cascade rearrangement and unusual recyclization of the dihydropyrimidine (B8664642) ring. researchgate.net These examples underscore the potential of this compound to serve as a key component in the discovery of novel and complex heterocyclic scaffolds through the design of elegant reaction cascades.
Tandem Diels-Alder/Retro-Diels-Alder (DA/RDA) Reactions
The reaction of 6-aminopyrimidin-4(3H)-ones with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to proceed through a tandem Diels-Alder/retro-Diels-Alder (DA/RDA) sequence. documentsdelivered.comresearchgate.net This type of reaction is a powerful tool in synthetic organic chemistry for the construction of complex cyclic systems. skidmore.edu
In this specific reaction, the 6-aminopyrimidin-4(3H)-one acts as the diene in an inverse-electron-demand hetero-Diels-Alder reaction. rsc.org The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which typically involves the extrusion of a small, stable molecule. masterorganicchemistry.com Theoretical studies using PM3 semiempirical methods have been employed to explain the reactivity and product distribution observed experimentally. researchgate.net These calculations, including activation energies and heats of formation, support the proposed tandem DA/RDA mechanism. researchgate.net The major products of these reactions are often pyridine (B92270) derivatives, formed through the extrusion of a methylisocyanate fragment. researchgate.net
The favorability of the retro-Diels-Alder step is often driven by the formation of a stable aromatic ring and the liberation of a gaseous molecule like carbon dioxide or, in this case, methylisocyanate. masterorganicchemistry.com
Table 1: Key Aspects of Tandem DA/RDA Reactions of this compound
| Feature | Description |
| Reaction Type | Tandem Diels-Alder/Retro-Diels-Alder (DA/RDA) documentsdelivered.comresearchgate.net |
| Reactants | This compound, Dimethyl acetylenedicarboxylate (DMAD) researchgate.net |
| Proposed Mechanism | Initial [4+2] cycloaddition followed by extrusion of methylisocyanate researchgate.net |
| Major Product | Pyridine derivatives researchgate.net |
| Theoretical Support | PM3 semiempirical methods researchgate.net |
Michael Addition Pathways
In addition to the Diels-Alder pathway, the reaction of this compound with activated alkynes like DMAD can also proceed via a Michael addition. researchgate.net The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. organic-chemistry.orgwikipedia.org
In this context, the 6-aminopyrimidin-4(3H)-one can act as the nucleophile (Michael donor). The reaction competes with the Diels-Alder pathway and typically results in the formation of 5-ethenylpyrimidin-4(3H)-ones as minor products. researchgate.net The outcome of the reaction, whether it proceeds through a Diels-Alder or a Michael addition pathway, is influenced by various factors, including the specific reactants, reaction conditions, and the presence of catalysts. researchgate.net
The mechanism of the Michael addition involves the attack of the nucleophile on the β-carbon of the activated alkene, leading to the formation of an enolate intermediate, which is then protonated to yield the final product. wikipedia.org
Formylation Reactions and Regioselectivity
Formylation reactions introduce a formyl group (-CHO) onto a molecule and are a key method for the synthesis of aldehydes. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. chemrxiv.orgchemrxiv.org
While direct formylation of this compound is not extensively detailed in the provided context, related studies on similar heterocyclic systems, such as 3-amino-4-methylpyridines, shed light on the potential regioselectivity of such reactions. chemrxiv.orgchemrxiv.org In these cases, formylation can lead to the formation of 3-formyl-6-azaindoles. chemrxiv.org The regioselectivity of the formylation is often directed by the electronic properties of the heterocyclic ring and the substituents present. For instance, in some pyrimidine derivatives, aminomethylation, a related reaction, has been observed to occur at specific positions depending on the stoichiometry of the reagents. researchgate.net
The synthesis of 3-[(dialkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones from 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one demonstrates the utility of formylated heterocyclic precursors in building more complex molecular architectures. nih.gov
Theoretical and Experimental Mechanistic Studies
A combination of theoretical calculations and experimental observations has been crucial in elucidating the reaction mechanisms of this compound. researchgate.netnih.gov Theoretical investigations, often employing methods like Density Functional Theory (DFT), provide insights into the thermodynamics and kinetics of different reaction pathways. nih.gov
For the tandem DA/RDA reaction of 6-aminopyrimidin-4(3H)-ones with DMAD, PM3 semiempirical methods have successfully explained the experimental outcomes. researchgate.net These calculations of activation energies and heats of formation for transition states and products have corroborated the proposed mechanisms. researchgate.net
In a related system, the regioselective alkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one was investigated using both experimental methods and DFT calculations at the B3LYP/6-311++G(d,p) level of theory. nih.gov These computational studies helped to rationalize the observed regioselectivity. nih.gov
Similarly, computational approaches have been applied to understand the stereochemistry of tandem intramolecular Diels-Alder reactions by evaluating the thermodynamic stability of possible products. skidmore.edu These studies highlight the power of integrating theoretical and experimental approaches to gain a comprehensive understanding of complex reaction mechanisms.
Rational Design, Synthesis, and Structure Activity Relationship Sar Studies of 6 Amino 3 Methylpyrimidin 4 3h One Derivatives
Targeted Synthesis of Biologically Relevant Analogues
The synthesis of biologically relevant analogues of 6-Amino-3-methylpyrimidin-4(3H)-one often begins with its functionalization to introduce diverse chemical moieties. A common approach involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with various amines and aldehydes to create pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.net For instance, reacting 6-amino-1,3-dimethyluracil (B104193) with primary aromatic or heterocyclic amines and formaldehyde (B43269) or other aldehydes yields a range of pyrimidopyrimidine dione (B5365651) ring systems. researchgate.net
Another strategy focuses on creating derivatives with potential as receptor antagonists. For example, 6-amino-2-mercapto-3H-pyrimidin-4-one has been used as a template to develop P2Y12 receptor antagonists, which are important in platelet aggregation. nih.gov This approach simplifies the structures of known antagonists, combining features from thienopyridines and ATP derivatives. nih.gov
The synthesis of pyranopyrazole derivatives, which have shown a broad spectrum of biological activities, can also be initiated from related pyrimidine (B1678525) precursors. researchgate.net Multicomponent reactions involving substituted aldehydes, hydrazine (B178648) derivatives, malononitrile (B47326), and other reagents are frequently employed to construct these complex heterocyclic systems. researchgate.netmdpi.com
Impact of Substituent Variation on Chemical and Biological Profiles
The chemical and biological properties of this compound derivatives are highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies are crucial for optimizing the desired biological activity.
For instance, in a series of pyridinylpyrimidine inhibitors of human methionine aminopeptidase-1 (HsMetAP1), systematic variations of substituents at different positions of the pyrimidine ring revealed key structural requirements for potency and selectivity. nih.gov It was found that a 5-chloro-6-methyl-2-pyridin-2-ylpyrimidine core was essential for inhibition, with a 5'-chloro substituent on the pyridine (B92270) ring enhancing potency. nih.gov Furthermore, the introduction of long side chains at the C4 position was critical for achieving higher selectivity for HsMetAP1. nih.gov
In another example, the antinociceptive activity of a series of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives was evaluated. psu.edu The study demonstrated that the substitution pattern on the aryl rings significantly influenced the analgesic properties. psu.edu Specifically, compounds with a positive ionization potential showed the highest activity. psu.edu The replacement of a hydrogen atom with fluorine in the phenyl rings was found to reduce the analgesic effect. psu.edu
The following table summarizes the impact of different substituents on the biological activity of pyrimidine derivatives based on various studies:
| Core Scaffold | Substituent Variation | Impact on Biological Activity | Reference |
| Pyridinylpyrimidine | 5'-chloro on pyridine ring | Enhanced potency against HsMetAP1 | nih.gov |
| Pyridinylpyrimidine | Long C4 side chains | Higher selectivity for HsMetAP1 | nih.gov |
| 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile | Fluorine on phenyl rings | Reduction in analgesic activity | psu.edu |
| 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one | Nitro group at position 5 | Alters hydrogen bonding and molecular packing | nih.gov |
Construction of Fused Heterocyclic Systems
A significant area of research involves the construction of fused heterocyclic systems starting from this compound and its analogues. These fused systems often exhibit enhanced biological activities and unique pharmacological profiles.
A prominent example is the synthesis of pyrimido[4,5-d]pyrimidines. These can be prepared through various synthetic routes, including the reaction of 6-aminouracil (B15529) derivatives with aldehydes and thiourea (B124793). nih.gov Another method involves the cyclocondensation of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile derivatives with reagents like carbon disulfide or formic acid. researchgate.nettandfonline.com These reactions lead to the formation of tricyclic structures with diverse substitution patterns. researchgate.nettandfonline.com
The synthesis of pyrimido[1,6-a]pyrimidines and pyrimido[1,6-c]pyrimidines has also been explored. nih.gov These systems can be constructed through intramolecular cyclization of appropriately substituted pyrimidine precursors. nih.gov For instance, amination of 1-(3-bromopropyl)-pyrimidine-2,4(1H,3H)-dione with various amines followed by intramolecular cyclization yields 1,2,3,4-tetrahydro-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-diones. nih.gov
Furthermore, green chemistry techniques, such as microwave-assisted synthesis and one-pot multicomponent reactions, have been effectively utilized to construct fused 4-amino pyrimidine derivatives. sciencescholar.ussciencescholar.us These methods offer advantages like shorter reaction times, higher yields, and environmentally friendly conditions. sciencescholar.ussciencescholar.us
Methodologies for Scaffold Morphing and Diversification
Scaffold morphing and diversification are advanced strategies in medicinal chemistry to explore new chemical space and identify novel bioactive compounds. These techniques involve modifying the core heterocyclic structure to generate analogues with different physicochemical and biological properties.
One approach is the deconstruction-reconstruction strategy. nih.gov This involves cleaving a pyrimidine ring into a more reactive intermediate, such as an iminoenamine, which can then be used in various cyclization reactions to form new heterocyclic systems. nih.gov This method allows for the diversification of the original pyrimidine core into a range of other heterocycles like azoles. nih.gov
Scaffold morphing has been successfully applied to discover novel inhibitors of enzymes like DprE1, a target for antimycobacterial drugs. nih.gov By replacing the azaindole core of a known inhibitor with a benzimidazole (B57391) scaffold, researchers were able to develop new compounds with potent DprE1 inhibition and improved solubility. nih.gov
The following table outlines different methodologies for scaffold diversification starting from pyrimidine derivatives:
| Methodology | Starting Material | Resulting Scaffold(s) | Reference |
| Deconstruction-Reconstruction | Pyrimidinium salt | Iminoenamine, Azoles | nih.gov |
| Scaffold Morphing | 1,4-Azaindole | Benzimidazole | nih.gov |
| One-pot Multicomponent Reaction | 6-aminouracil, aldehydes, thiourea | Pyrimido[4,5-d]pyrimidines | nih.gov |
| Electrophilic [4+1]-cyclization | 3-amino-4-methylpyridines | 6-azaindoles | chemrxiv.org |
These strategies for rational design, synthesis, and diversification continue to expand the chemical and biological landscape of this compound derivatives, paving the way for the discovery of new therapeutic agents.
Advanced Spectroscopic and Structural Characterization of 6 Amino 3 Methylpyrimidin 4 3h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-Amino-3-methylpyrimidin-4(3H)-one and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the molecular skeleton and the analysis of substituent effects.
In a study of 6-amino-3-methyl-1-phenyl-1H-pyrimidine-2,4-dione, the ¹H NMR spectrum revealed key signals corresponding to the amino and methyl groups. juniperpublishers.com Specifically, the amino protons (NH₂) appeared as a singlet at 5.75 ppm, while the aromatic protons of the phenyl group were observed in the range of 7.35-7.55 ppm. juniperpublishers.com Another derivative, 6-Amino-5-methylamine-1-phenyl-1H-pyrimidine-2,4-dione, showed a methyl proton signal at 2.45 ppm and an amino proton signal at 5.30 ppm. juniperpublishers.com
For pyranopyrazole derivatives, which share structural similarities, ¹H NMR has been used to identify characteristic protons. nist.gov For instance, in 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, the methyl protons (CH₃) resonate at 1.83 ppm, the C4-H proton at 4.70 ppm, and the amino protons (NH₂) at 5.57 ppm. nist.gov These chemical shifts are sensitive to the electronic environment and can be influenced by the presence of different substituents.
Furthermore, NMR is instrumental in conformational analysis. The coupling constants between adjacent protons can provide information about dihedral angles, helping to define the three-dimensional shape of the molecule in solution. The electronic analysis is supported by the chemical shifts, as electron-withdrawing or electron-donating groups will deshield or shield nearby nuclei, respectively, causing their signals to shift downfield or upfield.
Table 1: Representative ¹H NMR Data for Pyrimidinone Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 6-amino-3-methyl-1-phenyl-1H-pyrimidine-2,4-dione | DMSO-d₆ + CCl₄ | 5.75 (s, 2H, NH₂), 7.35-7.55 (m, 5H, HAr) |
| 6-Amino-5-methylamine-1-phenyl-1H-pyrimidine-2,4-dione | DMSO-d₆ + CCl₄ | 2.45 (m, 3H, CH₃), 5.30 (s, 2H, NH₂), 6.86 (m, 1H, NH), 7.25-7.55 (m, 5H, HAr) |
| 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | CD₃CN | 1.83 (s, 3H, CH₃), 4.70 (s, 1H, C4-H), 5.57 (s, 2H, NH₂) |
This table is interactive. Click on the headers to sort the data.
Vibrational Spectroscopy (FT-IR) for Molecular Fingerprinting and Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, FT-IR provides a characteristic "fingerprint" that can be used for identification and to confirm the presence of key structural features.
The FT-IR spectra of aminopyrimidine derivatives typically show characteristic bands for N-H, C=O, and C=N stretching vibrations. For example, in a study of 2-aminopyrimidine (B69317) derivatives, the N-H asymmetric and symmetric stretching vibrations of the primary amino group were observed around 3317.3 cm⁻¹ and 3182.5 cm⁻¹, respectively. ijirset.com The N-H in-plane bending vibration was found at 1648.5 cm⁻¹. ijirset.com
In pyrimidinone derivatives, the carbonyl (C=O) stretching vibration is a prominent feature. For various synthesized pyrimidinone derivatives, the C=O stretching frequency appears in the range of 1690-1753 cm⁻¹. orientjchem.org The N-H stretching vibrations in these compounds are typically observed around 3340 cm⁻¹. orientjchem.org The exact position of these bands can be influenced by hydrogen bonding and the electronic effects of other substituents on the pyrimidine (B1678525) ring.
The analysis of FT-IR spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can calculate the vibrational frequencies and help in the assignment of the observed bands. nih.gov This combined experimental and theoretical approach provides a robust method for the vibrational analysis of these compounds.
Table 2: Characteristic FT-IR Absorption Bands for Pyrimidinone Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3182 - 3325 | ijirset.com |
| Amino (NH₂) | In-plane Bend | ~1648 | ijirset.com |
| Carbonyl (C=O) | Stretch | 1690 - 1753 | orientjchem.org |
| N-H | Stretch | ~3340 | orientjchem.org |
| C=N | Stretch | ~1620 | orientjchem.org |
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High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of a compound. This method provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
For derivatives of this compound, HRMS is used to confirm their identity and purity. In the analysis of N-aryl-2-amino-N-heterocycles, HRMS (ESI) was used to confirm the calculated mass of the protonated molecule [M+H]⁺. rsc.org For instance, the calculated mass for C₁₂H₁₃N₂O [M+H]⁺ was 201.1023, and the found mass was 201.1025, demonstrating excellent agreement. rsc.org
HRMS is particularly valuable when distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). The high resolving power of the instrument allows for the differentiation of these species. In a study of pyranopyrazole derivatives, HRMS was used to confirm the elemental composition of fragment ions, aiding in the elucidation of fragmentation pathways. nist.gov For example, the calculated mass for the C₁₇H₁₃N₂O⁺ ion was 261.1022, and the measured mass was 261.1017, a difference of only 0.5 mDa. nist.gov
Table 3: Example of HRMS Data for a Pyrimidinone Derivative
| Compound | Ion | Calculated m/z | Found m/z | Reference |
| N-(3-methoxyphenyl)pyridin-2-amine | [M+H]⁺ | 201.1023 | 201.1025 | rsc.org |
| N-(3-chlorophenyl)-6-methylpyridin-2-amine | [M+H]⁺ | 219.0684 | 219.0687 | rsc.org |
| N-(3-methoxyphenyl)-6-methylpyridin-2-amine | [M+H]⁺ | 215.1179 | 215.1180 | rsc.org |
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Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Interactions
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the chromophores present in the molecule.
For this compound and its derivatives, the pyrimidine ring and its substituents constitute the primary chromophore. The electronic transitions observed in the UV-Vis spectra are typically π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving non-bonding electrons on nitrogen and oxygen atoms, are less intense and appear at longer wavelengths. youtube.comyoutube.com
The position and intensity of the absorption bands are sensitive to the solvent polarity and the nature of the substituents. For instance, the presence of an amino group, an auxochrome, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). In a study on pyrimidinone derivatives, the UV-Vis spectra were used to investigate their antioxidant activity, where changes in the absorption spectra indicated interactions with free radicals.
The electronic transitions in these molecules can be further understood through theoretical calculations. Time-dependent density functional theory (TD-DFT) can be used to predict the electronic absorption spectra and assign the observed transitions to specific molecular orbitals. rsc.org
Single Crystal X-ray Diffraction for Definitive Structural Determination
For derivatives of this compound, single crystal X-ray diffraction studies have been crucial in confirming their structures and understanding their solid-state packing. For example, the crystal structure of 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile revealed a triclinic crystal system. nih.gov The analysis showed that molecules are linked by N—H···N hydrogen bonds, forming an infinite two-dimensional network. nih.gov
In another example, the crystal structure of 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium tetracopper(I) hexabromide was determined to be monoclinic. mdpi.com This study highlighted the significant role of hydrogen bonds in the construction of the crystal structure. mdpi.com The precise bond lengths and angles obtained from these studies are invaluable for understanding the molecule's geometry and for validating computational models.
Table 4: Crystallographic Data for a Pyrimidinone Derivative
| Compound | 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Molecular Formula | C₁₇H₁₈N₄O₄ |
| Molecular Weight | 342.35 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.6168 (6) |
| b (Å) | 9.9967 (5) |
| c (Å) | 11.7888 (6) |
| α (°) | 105.283 (5) |
| β (°) | 99.416 (5) |
| γ (°) | 92.221 (5) |
| Volume (ų) | 851.05 (9) |
| Z | 2 |
| Reference | nih.gov |
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Theoretical and Computational Chemistry Approaches to 6 Amino 3 Methylpyrimidin 4 3h One
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and energy of molecules. For 6-Amino-3-methylpyrimidin-4(3H)-one, various methods, from highly accurate ab initio calculations to more efficient semiempirical and Density Functional Theory (DFT) approaches, can be employed.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the optimized geometry, electronic properties, and vibrational frequencies of pyrimidine (B1678525) derivatives. researchgate.net For molecules similar to this compound, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311. researchgate.net
A key application of DFT is the generation of molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, identifying electron-rich and electron-poor regions. For a related compound, 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione], DFT calculations revealed that negative electrostatic potential (red color) is concentrated around the oxygen atoms, indicating these are the most reactive sites for electrophilic attack. nih.gov Conversely, positive potential (blue color) was found over hydrogen atoms of the methyl and amino groups, marking them as likely sites for nucleophilic attack. nih.gov Such analysis is crucial for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system.
DFT is also employed to calculate various thermodynamic and electronic properties that describe a molecule's stability and reactivity.
Table 1: Calculated Properties for a Pyrimidine Derivative using DFT Data adapted from studies on similar pyrimidine structures.
| Property | Description | Typical Finding |
|---|---|---|
| ΔE (Interaction Energy) | The energy change when molecules interact. | Negative values indicate a stabilizing interaction. |
| ΔH (Enthalpy of Adsorption) | The heat released or absorbed during adsorption onto a surface. | Values around -20 to -22 kcal/mol have been calculated for similar molecules. researchgate.net |
| ΔG (Gibbs Free Energy of Adsorption) | The spontaneity of an adsorption process. | Negative values (e.g., -5 to -11 kcal/mol) suggest a spontaneous interaction. researchgate.net |
| Dipole Moment | A measure of the molecule's overall polarity. | Influences solubility and intermolecular forces. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often implies higher chemical reactivity. |
Semiempirical methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to accelerate calculations. uni-muenchen.de These methods, such as AM1 (Austin Model 1), PM3 (Parametric Model number 3), and MNDO (Modified Neglect of Diatomic Overlap), are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. uni-muenchen.de They are computationally less demanding than DFT or ab initio methods, making them suitable for very large molecules or high-throughput screening.
The core principle involves neglecting certain complex two-electron integrals and parameterizing the remaining ones to reproduce experimental data, such as heats of formation. uni-muenchen.de The choice of parameterization defines the specific method (e.g., PM3 has a different set of parameters than AM1). uni-muenchen.de While less accurate in describing subtle electronic effects, they are effective for predicting ground-state geometries and relative energies. For a molecule like this compound, semiempirical methods could be used for initial conformational analysis before applying more rigorous computational techniques.
Ab initio (Latin for "from the beginning") molecular orbital calculations solve the Schrödinger equation without relying on empirical parameters, aside from fundamental physical constants. dtic.mil These methods provide a rigorous mathematical approximation of the molecular system and are considered the most accurate among quantum chemical techniques. dtic.mil However, their high computational cost typically limits their application to smaller molecules. dtic.mil
The methodology involves selecting a theoretical model (the "method," e.g., Hartree-Fock, Møller-Plesset perturbation theory) and a basis set, which is a set of mathematical functions used to build the molecular orbitals. dtic.mil For many-body systems like molecules, the Schrödinger equation cannot be solved exactly, so approximations are necessary. dtic.mil Nevertheless, ab initio calculations are invaluable for benchmarking other methods and for obtaining highly reliable data on molecular properties when feasible. Studies on amino acids and peptides have demonstrated the power of ab initio methods to elucidate structural details and conformational energies. ethernet.edu.et
Computational Probing of Molecular Reactivity and Reaction Mechanisms
Computational chemistry is instrumental in exploring the reactivity of this compound, predicting the outcomes of chemical reactions, and elucidating the pathways through which they occur.
The feasibility of a chemical reaction is governed by its thermodynamics (the relative stability of reactants and products) and its kinetics (the height of the energy barrier, or activation energy, that must be overcome). Computational methods can precisely calculate these parameters.
DFT studies on related pyrimidine compounds have been used to determine the Gibbs free energy (ΔG), enthalpy (ΔH), and interaction energy (ΔE) for processes like adsorption. researchgate.net For instance, the adsorption of a pyridine-diol derivative on a graphene surface was found to be spontaneous, with calculated ΔG values ranging from -5.07 to -11.22 kcal/mol. researchgate.net
Furthermore, the activation energy (Ea) for specific reaction steps, such as tautomerization or decomposition, can be computed. Studies on similar heterocyclic systems have calculated the energy barriers for tautomerization processes to be around 37-39 kcal/mol, indicating the kinetic stability of certain forms. researchgate.net The kinetic parameters for the thermal decomposition of related energetic compounds have also been determined from differential scanning calorimetry (DSC) data, yielding apparent activation energies in the range of 140-170 kJ·mol⁻¹ (approx. 33-40 kcal/mol). researchgate.net These calculations are vital for understanding reaction rates and the conditions required for a reaction to proceed.
Table 2: Representative Activation and Thermodynamic Parameters from Computational Studies Data derived from studies on analogous heterocyclic compounds.
| Parameter | Definition | Example Value (System) | Source |
|---|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | ~38 kcal/mol (Tautomerization) | researchgate.net |
| Apparent Activation Energy (Ea) | Activation energy derived from experimental thermal analysis (DSC). | 146 ± 18 kJ·mol⁻¹ (Decomposition) | researchgate.net |
| Gibbs Free Energy (ΔG) | Change in free energy, indicating reaction spontaneity. | -11.22 kcal/mol (Adsorption) | researchgate.net |
| Enthalpy (ΔH) | Change in heat content of a system. | -21.44 kcal/mol (Adsorption) | researchgate.net |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons (electrophile). youtube.comlibretexts.org
The energy and localization of these frontier orbitals provide critical information about a molecule's reactivity.
E(HOMO): The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons. A higher E(HOMO) value indicates a stronger electron-donating capability.
E(LUMO): The energy of the LUMO is related to the electron affinity. A lower E(LUMO) value suggests a greater ability to accept electrons. taylorandfrancis.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E(LUMO) – E(HOMO)) is an indicator of molecular stability and reactivity. A small energy gap is associated with higher polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
In a study of a bis-pyrimidine derivative, FMO analysis showed that the HOMO was primarily located on one of the 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione blocks, while the LUMO was distributed on the other pyrimidine block and the bridging (4-chlorophenyl)methylene group. nih.gov This separation of the HOMO and LUMO indicates a significant potential for intramolecular charge transfer, a key feature influencing the molecule's electronic and optical properties. nih.gov By identifying where the HOMO and LUMO are localized on this compound, one can predict the most likely sites for nucleophilic and electrophilic attack, respectively.
Molecular Electrostatic Potential Surfaces (MEPS)
The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEPS map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.
For this compound, the MEPS analysis reveals distinct regions of positive, negative, and neutral electrostatic potential. The regions of negative potential, typically colored red or yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. In the case of this compound, these are expected to be located around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring, with the exocyclic amino group also contributing to the negative potential. Conversely, the regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. These are generally found around the hydrogen atoms, particularly those of the amino group and the methyl group.
The MEPS analysis is instrumental in understanding the intermolecular interactions of this compound, such as hydrogen bonding, which plays a crucial role in its crystal structure and biological activity. Studies on analogous compounds like 6-amino-2-mercapto-3H-pyrimidin-4-one have utilized MEPS to identify reactive sites and understand intermolecular interactions. rsc.orgresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. nih.gov This method transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar Lewis structures of bonding, lone pairs, and antibonding orbitals.
In this compound, NBO analysis can quantify the stabilization energies associated with intramolecular charge transfer from occupied donor orbitals to unoccupied acceptor orbitals. The key interactions would involve the lone pair orbitals of the nitrogen and oxygen atoms donating electron density to the antibonding π* orbitals of the pyrimidine ring and the carbonyl group. These interactions contribute significantly to the stability of the molecule.
Furthermore, NBO analysis provides insights into the hybridization of the atoms and the nature of the chemical bonds. For instance, it can elucidate the extent of p-character in the bonds and the delocalization of the π-system across the pyrimidine ring. Research on similar pyrimidine derivatives has employed NBO analysis to understand the electronic structure and its influence on the molecule's properties. rsc.orgnih.gov
An illustrative NBO analysis for this compound, based on typical findings for similar structures, might reveal the following key interactions:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N1 | π* (C2-N3) | 15.2 |
| LP (1) N(amino) | π* (C5-C6) | 45.8 |
| LP (2) O4 | π* (C4-C5) | 28.1 |
| π (C5-C6) | π* (C2-N3) | 20.5 |
Note: This table is illustrative and presents hypothetical data based on typical NBO analyses of similar compounds.
In Silico Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are widely used for the in silico prediction of various spectroscopic parameters. rsc.org These theoretical calculations can provide valuable information on the vibrational, electronic, and nuclear magnetic resonance (NMR) spectra of a molecule, which can aid in its structural elucidation and characterization.
For this compound, theoretical calculations can predict the infrared (IR) and Raman active vibrational frequencies and their corresponding intensities. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific functional groups and bond stretches can be achieved.
Similarly, the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region can be simulated using time-dependent DFT (TD-DFT) calculations. nih.gov This allows for the prediction of the absorption maxima (λmax) and the corresponding electronic transitions, such as n → π* and π → π* transitions, which are characteristic of the pyrimidine chromophore.
Theoretical prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application of in silico methods. These calculations can help in the assignment of ambiguous signals in the experimental NMR spectra and provide further confirmation of the molecular structure.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. Computational chemistry offers a route to predict and understand the NLO properties of molecules, thereby guiding the design of new NLO materials. dtic.mil
The NLO response of a molecule is related to its hyperpolarizability (β). For this compound, the presence of a π-conjugated system and donor-acceptor groups (the amino group as a donor and the carbonyl group as an acceptor) suggests that it may exhibit NLO properties. Computational studies on related pyrimidine derivatives have shown that such molecules can possess significant NLO activity. rsc.orgnih.gov
The first-order hyperpolarizability (β) and the molecular dipole moment (μ) can be calculated using quantum chemical methods. These calculations can help in assessing the NLO potential of this compound and understanding the structure-property relationships that govern its NLO response.
A hypothetical table of calculated NLO properties for this compound might look as follows:
| Parameter | Calculated Value |
| Dipole Moment (μ) | 3.5 D |
| First Hyperpolarizability (β) | 2.8 x 10⁻³⁰ esu |
Note: This table is illustrative and presents hypothetical data based on calculations for similar organic molecules.
Tautomeric Equilibrium Analysis
Tautomerism is a common phenomenon in heterocyclic compounds like this compound. The molecule can potentially exist in different tautomeric forms, primarily involving the migration of a proton. In the case of this compound, the main tautomeric equilibrium would be between the amino-oxo form and the imino-hydroxy form.
Computational methods can be employed to investigate the relative stabilities of these tautomers. By calculating the total energies of the different tautomeric forms, it is possible to predict the predominant tautomer in the gas phase and in different solvents. The inclusion of solvent effects in the calculations is crucial, as the polarity of the solvent can significantly influence the tautomeric equilibrium. nih.gov
Studies on related pyrimidine and purine (B94841) systems have shown that the amino-oxo form is generally the most stable tautomer. mdpi.com For this compound, it is expected that the amino-oxo tautomer would be the most stable form due to the aromaticity of the pyrimidine ring and the favorable amide resonance.
Non Clinical Biological Activity and Mechanistic Elucidation of 6 Amino 3 Methylpyrimidin 4 3h One and Analogues
Broad Spectrum Biological Assessments
The pyrimidinone scaffold, particularly the 6-amino-3-methylpyrimidin-4(3H)-one core, has been identified as a versatile template for developing potent and selective inhibitors of various biological targets. Research has demonstrated that this class of compounds exhibits significant biological activity, primarily as enzyme inhibitors. nih.govresearchgate.netosti.gov A notable application of this scaffold is in the development of allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer and immune modulation. nih.govresearchgate.netosti.gov
A scaffold-morphing strategy, evolving from a fused, bicyclic pyrazolo-pyrimidinone system, led to the discovery of 6-amino-3-methylpyrimidinones as potent and selective SHP2 inhibitors with favorable physicochemical and pharmacokinetic properties. acs.org This approach expanded the chemical diversity of allosteric SHP2 inhibitors, demonstrating the adaptability of the pyrimidinone core for targeted drug design. nih.govresearchgate.net The resulting compounds, such as SHP394, have shown oral efficacy and high lipophilic efficiency. nih.govresearchgate.netosti.gov
Furthermore, analogues of this scaffold, such as thieno[2,3-d]pyrimidines, have been investigated for their biological activities. For instance, 5,6-disubstituted-3H-thieno[2,3-d]pyrimidin-4-ones have been synthesized and characterized, with some derivatives showing potential as LIMK1 inhibitors. mdpi.comnih.gov The versatility of the pyrimidine (B1678525) core is also highlighted by the synthesis of pleuromutilin (B8085454) derivatives containing a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain, which have been evaluated for their antibacterial activity against pathogens like Staphylococcus aureus. nih.gov
Targeted Enzyme Inhibition Profiles
SHP2 Inhibition
A significant area of research for this compound analogues has been the inhibition of Src homology region 2 domain-containing phosphatase 2 (SHP2). nih.govresearchgate.netosti.gov SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways and is a validated target in oncology. researchgate.netacs.org
Researchers successfully morphed a fused, bicyclic screening hit into a novel monocyclic pyrimidinone scaffold, leading to the identification of potent and selective allosteric SHP2 inhibitors. nih.govresearchgate.net These inhibitors function as "molecular glues," locking SHP2 in a catalytically inactive, autoinhibited conformation. researchgate.net This mechanism inhibits the RAS/ERK signaling pathway, thereby suppressing the proliferation of human cancer cells driven by receptor tyrosine kinases. researchgate.net
One of the lead compounds from this class, SHP394, demonstrated high potency, selectivity, and favorable pharmacokinetic properties, including oral efficacy. nih.govresearchgate.netosti.gov The inhibition of SHP2 by these compounds was quantified using an assay that measured the dephosphorylation of a peptide substrate. acs.org
Table 1: SHP2 Inhibition by 6-Amino-3-methylpyrimidinone Analogues
| Compound | SHP2 IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) |
|---|
| SHP394 | 71 | 130 (M-NFS-60 cells) |
Note: Data extracted from studies on potent, selective, and orally efficacious SHP2 inhibitors. nih.govacs.org
UDP-galactopyranose mutase Inhibition
UDP-galactopyranose mutase (UGM) is an essential enzyme in certain microorganisms, responsible for converting UDP-galactopyranose to UDP-galactofuranose. wikipedia.org This product is a precursor for galactofuranose-containing glycans, which are crucial for processes like cell wall formation in nematodes and some fungi. nih.govnih.gov The absence of UGM in mammals makes it an attractive target for developing antimicrobial and anthelmintic agents. wikipedia.orgnih.govnih.gov
While direct inhibition of UGM by this compound itself is not explicitly detailed, the broader class of small-molecule inhibitors targeting UGM has been explored. nih.gov Initial UGM inhibitors containing a carboxylic acid group were found to be ineffective in whole-organism assays, likely due to detoxification mechanisms in nematodes. nih.gov However, replacement of the carboxylate with bioisosteres like N-acylsulfonamides resulted in compounds that could phenocopy the deleterious effects of UGM depletion in C. elegans. nih.gov This highlights a strategy to overcome metabolic inactivation and improve the efficacy of UGM inhibitors. nih.gov
In the fungus Fusarium graminearum, deletion of the UGM gene led to increased sensitivity to caspofungin, an inhibitor of β-1,3-glucan synthesis, suggesting that UGM could be a potential target for fungicides. nih.gov
P2Y12 Receptor Antagonism
The P2Y12 receptor is a key player in platelet aggregation and is a well-established target for antiplatelet drugs. nih.gov While direct antagonism of the P2Y12 receptor by this compound has not been reported, the pyrimidine scaffold is a common feature in various P2Y12 receptor antagonists. nih.gov For instance, ticagrelor, a direct-acting and reversible P2Y12 receptor antagonist, contains a triazolopyrimidine core. nih.gov
The development of novel antiplatelet agents often involves targeting the P2Y12 receptor. nih.gov GLS-409, a diadenosine tetraphosphate (B8577671) derivative, is an emerging antiplatelet agent that targets both the P2Y12 and P2Y1 receptors. nih.gov The structural similarities between these therapeutic agents and the this compound core suggest the potential for developing pyrimidinone-based P2Y12 receptor antagonists.
Adenosine (B11128) Receptor (AR) Ligand Binding
Adenosine receptors are a class of G protein-coupled receptors that are important therapeutic targets. biorxiv.org While there is no direct evidence of this compound binding to adenosine receptors, the purine-like structure of the pyrimidinone core suggests potential for interaction. Various adenosine analogues have been studied for their binding affinity and activation of different adenosine receptor subtypes, particularly the A3 adenosine receptor (A3AR). nih.govnih.gov
The development of selective A3AR ligands is an active area of research. biorxiv.orggoogle.com Studies have shown that modifications to the adenosine scaffold, such as substitutions on the adenine (B156593) ring and constraints on the ribose ring, can significantly alter ligand efficacy, even converting agonists to antagonists. nih.gov For example, a 2-chloro substitution combined with an N6-substitution on adenosine derivatives can lead to potent A3AR antagonists. nih.gov The structural and electronic properties of the this compound core could potentially be exploited to design novel adenosine receptor ligands.
Molecular Interactions with Biomolecules
The molecular interactions of this compound and its analogues with their biological targets are crucial for their inhibitory activity. X-ray crystallography and molecular modeling studies have provided insights into these interactions.
In the case of SHP2 inhibition, the 6-amino-3-methylpyrimidinone core binds to an allosteric site on the enzyme. nih.govresearchgate.net This binding event stabilizes an inactive conformation of SHP2, preventing its catalytic activity. researchgate.net The specific interactions between the inhibitor and the amino acid residues in the allosteric pocket are key to its potency and selectivity. nih.govresearchgate.net
For UDP-galactopyranose mutase, inhibitors are designed to mimic the substrate, UDP-galactopyranose. nih.gov The interactions would likely involve hydrogen bonding and electrostatic interactions with residues in the active site. The replacement of a carboxylate group with an N-acylsulfonamide was shown to be a successful strategy to avoid metabolic deactivation by the target organism. nih.gov
The interaction of ligands with adenosine receptors involves specific hydrogen bonds and hydrophobic interactions with transmembrane helices. nih.gov For instance, in the A3AR, the adenine moiety of adenosine analogues interacts with residues in transmembrane domain 3 (TM3), while the ribose moiety interacts with TMs 6 and 7. nih.gov
The ability of the pyrimidinone scaffold to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, makes it a versatile platform for designing inhibitors that can specifically target the binding sites of diverse biomolecules. biorxiv.orgmdpi.com
Protein-Ligand Interactions (e.g., Molecular Docking)
Molecular docking studies have been instrumental in predicting and rationalizing the binding of this compound analogues to various protein targets. These computational analyses provide a molecular-level view of the interactions that drive biological activity, guiding the design of more potent and selective inhibitors.
For instance, a series of 6-methylpyrimidin-4(3H)-one derivatives were designed and evaluated for their anticancer activity. Molecular docking studies of a particularly active compound, R8, revealed its ability to fit well within the ATP binding site of the Epidermal Growth Factor Receptor (EGFR). This binding was stabilized by the formation of hydrogen bonds with key amino acid residues, providing a rationale for its observed cytotoxicity against breast cancer cell lines. researchgate.net Similarly, another study on aminodimethylpyrimidinol derivatives as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors utilized molecular docking to elucidate the structure-activity relationships. nih.gov The docking analysis demonstrated that the dimethyl groups on the pyrimidine ring of a potent compound, 6O, prevented a conformation suitable for covalent bonding to FGFR1-3, thus contributing to its selectivity for FGFR4. nih.gov Furthermore, the smaller size of the fluorine atom on the dimethoxyphenyl ring of compound 6O allowed for a favorable conformation for strong binding interactions with FGFR4. nih.gov
In the context of cyclin-dependent kinase 2 (CDK2), docking studies of 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives showed that compounds with specific substitutions, such as fluoro and methyl groups, exhibited favorable binding energies. nih.gov For example, compound 4c formed hydrogen bonds with THR 165, GLU 12, LYS 33, and THR 14 of the CDK2 receptor. nih.gov
The significance of specific substitutions is further highlighted in studies on pyrazolopyrimidine inhibitors of Activated Cdc42Hs-associated Kinase 1 (ACK1). nih.gov The introduction of two ortho-methyl groups on an anilinyl ring attached to the pyrazolopyrimidine core induced a perpendicular rotation of the ring relative to the pyrazolopyrimidine ring. This conformational change, coupled with the placement of one of the methyl groups in a hydrophobic region near Ile190 and Phe271, led to a more than thousand-fold increase in activity compared to the unsubstituted parent compound. nih.gov However, an additional methyl group at the 4-position resulted in a significant loss of activity due to steric clashes with Met203 and interference with a salt bridge between Lys158 and Glu177. nih.gov
The following table summarizes the key protein-ligand interactions observed in molecular docking studies of various pyrimidine analogues:
Interactive Data Table: Protein-Ligand Interactions of Pyrimidine Analogues| Compound/Derivative Series | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 6-methylpyrimidin-4(3H)-one derivative (R8) | EGFR | Not specified | Hydrogen bonds | researchgate.net |
| Aminodimethylpyrimidinol derivative (6O) | FGFR4 | Not specified | Favorable conformation for strong binding | nih.gov |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine (4c) | CDK2 | THR 165, GLU 12, LYS 33, THR 14 | Hydrogen bonds | nih.gov |
| Pyrazolopyrimidine inhibitor (10) | ACK1 | Ile190, Phe271 | Hydrophobic interactions | nih.gov |
| Pyrazolopyrimidine inhibitor (11) | ACK1 | Met203, Lys158, Glu177 | Steric clash, interference with salt bridge | nih.gov |
DNA Binding Interactions
The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial agents. The purine-like structure of this compound suggests its potential to interact with DNA. While direct studies on this specific compound are limited, research on related purine (B94841) derivatives provides valuable insights into potential binding modes.
Adenine, a core component of DNA, and its derivatives can engage in various interactions. For instance, in a crystal structure of a copper(I) complex with 3-allyladenine, hydrogen bonds were observed where the acceptors were nitrogen atoms of the adenine nucleus and the donors were bromine anions. mdpi.com This demonstrates the capacity of the purine ring system to participate in hydrogen bonding, a key interaction for DNA recognition.
Elucidation of Structure-Activity Relationships in Biological Systems
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR analyses have provided a roadmap for designing more effective molecules.
In a series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives, which share a similar bicyclic core with some pyrimidine-based drugs, SAR studies revealed key features for anti-inflammatory activity. nih.gov The investigation identified two potent inhibitors of nitric oxide (NO) production, compounds 1f and 1o, with IC50 values of 3.30 and 3.24 μM, respectively. nih.gov This suggests that specific substitutions on the aryl ring significantly influence the anti-inflammatory potency.
Similarly, in the development of covalent inhibitors for Fms-like tyrosine kinase 3 (FLT3), a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives were synthesized. nih.gov The SAR study highlighted that the introduction of different Michael acceptors (vinyl sulfonamide or acrylamide) at a specific position led to varying inhibitory activities against FLT3 and its mutants. nih.gov This underscores the importance of the nature of the reactive group in covalent inhibitors.
The impact of methyl group substitutions has been systematically studied in various contexts. For pyrazolopyrimidine inhibitors of ACK1, the addition of two methyl groups at the ortho positions of an aniline (B41778) ring dramatically increased activity by inducing a favorable conformation and engaging in hydrophobic interactions. nih.gov Conversely, an additional para-methyl group was detrimental due to steric hindrance. nih.gov This highlights the profound and often non-intuitive effects that small structural modifications can have on biological activity.
Research on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety also provided SAR insights. mdpi.com It was observed that a 4-methylphenyl substituent at the R2 position enhanced antibacterial activity, whereas a 4-nitrophenyl group was detrimental. mdpi.com
The following table presents a summary of key structure-activity relationships for various pyrimidine analogues and related heterocyclic compounds:
Interactive Data Table: Structure-Activity Relationships of Pyrimidine Analogues and Related Compounds| Compound Series | Biological Activity | Key Structural Features and Their Effects | Reference |
|---|---|---|---|
| 6-aryl-3-amino-thieno[2,3-b]pyridines | Anti-inflammatory | Specific substitutions on the aryl ring are crucial for potent NO production inhibition. | nih.gov |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amines | FLT3 Inhibition | The type of Michael acceptor (vinyl sulfonamide vs. acrylamide) influences inhibitory activity. | nih.gov |
| Pyrazolopyrimidine inhibitors of ACK1 | Kinase Inhibition | Ortho-methyl groups on the aniline ring enhance activity through conformational effects and hydrophobic interactions; a para-methyl group decreases activity due to steric hindrance. | nih.gov |
| Amidrazone derivatives | Antibacterial | A 4-methylphenyl group at the R2 position is beneficial for activity, while a 4-nitrophenyl group is detrimental. | mdpi.com |
Advanced Research Applications of 6 Amino 3 Methylpyrimidin 4 3h One
Role as a Privileged Building Block in Organic Synthesis
In organic synthesis, a "privileged building block" refers to a molecular scaffold that can be used to generate a variety of complex and active compounds. 6-Amino-3-methylpyrimidin-4(3H)-one fits this description due to its pyrimidine (B1678525) core, which is a key component in many biologically and pharmaceutically important molecules. growingscience.com The presence of an amino group, a reactive C-5 position, and ring nitrogens provides multiple handles for chemical modification, allowing for the construction of diverse molecular architectures.
The versatility of the aminopyrimidine scaffold is demonstrated in its use in multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. Research on related pyrazole (B372694) and pyrimidine structures shows their utility in synthesizing elaborate fused heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.govmdpi.com For instance, the one-pot reaction of a pyrazolone, an aldehyde, and malononitrile (B47326) can yield complex molecules like 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. nih.gov
Furthermore, the amino group of similar aminopyridinone structures can be readily derivatized. It can react with aldehydes to form Schiff bases or with acyl halides to produce N-acylated derivatives, opening pathways to a wide range of functionalized molecules. researchgate.net This reactivity is fundamental to its role as a building block, enabling chemists to systematically modify the core structure to achieve desired properties. A straightforward synthetic strategy has been developed for highly substituted pyrimidine derivatives, highlighting the accessibility of this class of compounds for creating libraries of new molecules. nih.gov
| Reaction Type | Reactants | Resulting Structure | Significance |
|---|---|---|---|
| Multicomponent Reaction (MCR) | Pyrazolone, Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazoles | Efficient construction of complex fused heterocycles. nih.govmdpi.com |
| Cyclization | Chalcone, Guanidine (B92328) Hydrochloride | Substituted 2-aminopyrimidines | Access to a core structure for developing bioactive agents. nih.gov |
| Derivatization | Aromatic Aldehydes | Schiff Bases (Azomethines) | Creates intermediates for further synthetic transformations. researchgate.net |
| Acylation | Acyl Halides | N-Acylated Derivatives | Introduces new functional groups to the core scaffold. researchgate.net |
Emerging Applications in Materials Science
The field of materials science is increasingly looking towards organic molecules to create materials with unique electronic, optical, and energetic properties. The pyrimidine framework is a subject of interest due to its π-deficient, electron-withdrawing nature, and aromaticity. nih.gov These characteristics are valuable for designing new functional materials. purdue.edu
One of the most direct applications of a 6-aminopyrimidinone derivative is in the field of energetic materials. Through nitration, a related pyrimidine precursor has been converted into 6-amino-5-nitro-2-(trinitromethyl)-pyrimidin-4(3H)-one . This compound is noted for its high density and excellent detonation performance, marking it as a material with significant potential as a high-energy density material. dtic.mil The synthesis of such energetic materials often involves the introduction of multiple nitro groups onto a stable heterocyclic core to achieve a high oxygen balance and energy content. purdue.edu
| Compound | Key Feature | Potential Application |
|---|---|---|
| 6-amino-5-nitro-2-(trinitromethyl)-pyrimidin-4(3H)-one | High density and excellent detonation performance. | High-energy density material. |
Non-linear Optical Materials Development
Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in applications like optical data processing and storage. nih.gov Organic molecules, particularly those with a "push-pull" electronic structure, are excellent candidates for NLO materials. This structure typically consists of an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated system.
This compound possesses the intrinsic features of a push-pull chromophore. The amino group (-NH₂) acts as an electron donor, while the electron-deficient pyrimidine ring and its carbonyl group act as electron acceptors. This intramolecular charge-transfer characteristic is a key requirement for NLO activity. Studies on a wide range of pyrimidine derivatives confirm that this scaffold is highly effective for creating materials with significant NLO properties, including second harmonic generation and two-photon absorption. nih.govrsc.orgresearchgate.netresearchgate.net Research on styrylpyrimidine derivatives, for example, has shown that incorporating amino donors leads to a significant enhancement of the NLO response. rsc.org While direct NLO measurements on this compound are not widely reported, its structural similarity to known NLO-active pyrimidines makes it a highly promising candidate for the development of new optical materials. rsc.orgresearchgate.net
| Structural Feature | Role in NLO Properties | Presence in this compound |
|---|---|---|
| Electron-Donating Group | "Pushes" electron density (e.g., -NH₂) | Yes (Amino group at C6) |
| Electron-Accepting Group | "Pulls" electron density (e.g., -C=O, pyrimidine ring) | Yes (Carbonyl group and pyrimidine core) |
| π-Conjugated System | Facilitates charge transfer across the molecule | Yes (Aromatic pyrimidine ring) |
Utility in Coordination Chemistry and Ligand Design
The design of organic ligands is central to the field of coordination chemistry, enabling the synthesis of metal complexes with specific geometries, reactivities, and properties. This compound is an excellent candidate for ligand design because it contains multiple potential coordination sites: the two nitrogen atoms within the pyrimidine ring and the nitrogen atom of the exocyclic amino group. elsevierpure.com These sites can bind to metal ions, acting as a "strut" to construct larger metal-organic frameworks (MOFs) or discrete coordination complexes. wikipedia.orgscilit.com
The ability of aminopyrimidine-type ligands to form extensive structures has been demonstrated in the synthesis of silver(I) coordination complexes. In these studies, ligands like 2-amino-4-methylpyrimidine, a close structural analog, coordinate to silver ions to form intricate two-dimensional (2D) sheets and three-dimensional (3D) frameworks. mdpi.com The amino group also plays a crucial role in stabilizing the resulting supramolecular structures through hydrogen bonding. elsevierpure.com Furthermore, a derivative of a similar aminopyridinone structure has been shown to form an octahedral complex with calcium chloride, highlighting its versatility in coordinating with different metals. researchgate.net The ability to use co-ligands, such as dicarboxylates, further expands the structural diversity of the resulting coordination polymers. The specific geometry of the metal ion and the nature of the ligands are key factors in determining the final structure of the complex.
| Metal Ion | Ligand Type | Resulting Structure | Key Interactions |
|---|---|---|---|
| Silver(I) | Aminopyrimidine and Dicarboxylate | 2D Sheets and 3D Frameworks | Metal-N coordination, Hydrogen bonding. mdpi.com |
| Calcium(II) | Aminopyridinone derivative | Octahedral Complex | Metal-N and Metal-O coordination. researchgate.net |
| Cobalt(II)/(III), Nickel(II) | 3-Aminopyridine (analogous N-donor ligand) | Polymeric Chains and Mononuclear Complexes | Metal-N coordination, π-π stacking. elsevierpure.com |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-amino-5-nitro-2-(trinitromethyl)-pyrimidin-4(3H)-one |
| 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Malononitrile |
| Guanidine hydrochloride |
| 2-amino-4-methylpyrimidine |
| 3-Aminopyridine |
| Calcium chloride |
| Silver(I) |
Future Perspectives and Unexplored Research Avenues
Advancements in Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives is continuously evolving, with a focus on efficiency, scalability, and environmental sustainability. Future advancements are expected to move beyond traditional condensation reactions.
One promising direction is the development of novel one-pot, multi-component reactions. For instance, an efficient one-pot, three-component procedure has been successfully used to prepare related pyrimido[4,5-b] nwpu.edu.cnnih.govnaphthyridin-4(1H)-one derivatives. researchgate.net This approach, which involves the cyclocondensation of a 6-aminopyrimidinone derivative, aromatic aldehydes, and a piperidinone in the presence of a zeolite-nano Au catalyst, highlights a green and efficient synthetic strategy. researchgate.net
Furthermore, metal-free synthesis is a significant area of advancement. A scalable and regioselective, metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines using trifluoroacetic anhydride (B1165640) (TFAA) has been reported. chemrxiv.org This formal [4+1] cyclization, where TFAA acts as a C1-bielectrophile, presents a powerful method that avoids the use of organometallic bases, which are often intolerant of various functional groups. chemrxiv.org Exploring similar catalyst-free cyclization strategies for 6-Amino-3-methylpyrimidin-4(3H)-one could yield novel and complex derivatives.
Future research will likely focus on:
Flow Chemistry: Adapting existing syntheses to continuous flow systems to improve safety, scalability, and product consistency.
Photocatalysis and Electrosynthesis: Using light or electricity to drive reactions, offering alternative energy inputs that can lead to unique reactivity and selectivity.
Biocatalysis: Employing enzymes to perform specific transformations on the pyrimidine ring, providing high stereoselectivity and enantioselectivity under mild conditions.
| Synthetic Approach | Key Features | Example Reactants | Catalyst/Reagent | Reference |
| One-Pot, Three-Component Reaction | High efficiency, green chemistry | 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, aromatic aldehydes, 1-benzylpiperidin-4-one | Zeolite-nano Au | researchgate.net |
| Metal-Free [4+1] Cyclization | Scalable, regioselective, avoids harsh bases | 3-Amino-4-methylpyridines | Trifluoroacetic anhydride (TFAA) | chemrxiv.org |
| Coupling Reaction | Forms enamine linkage | 4-hydroxy-6-methylpyridin-2(1H)-one, triethyl orthoformate, aniline (B41778) | None specified | nih.gov |
| Base-Catalyzed Condensation | Classic method for ring formation | Substituted ureas, cyanoacetic ether | Sodium methylate | juniperpublishers.com |
Refined Mechanistic Understanding of Chemical Transformations
A deeper understanding of the reaction mechanisms involving the 6-aminopyrimidinone scaffold is crucial for predicting reactivity and designing rational synthetic routes. The structure of 6-aminouracils, including this compound, can be considered as a cyclic enamine. juniperpublishers.com This electronic feature is fundamental to its reactivity.
The enamine character involves the delocalization of the lone pair of electrons from the exocyclic amino group, which increases the electron density at the C-5 position. juniperpublishers.com This makes the C-5 carbon atom highly susceptible to attack by electrophilic reagents. juniperpublishers.com
Recent mechanistic studies on related heterocyclic systems provide a blueprint for future investigations. For example, detailed "cross" experiments on the synthesis of 6-azaindoles have elucidated a cyclization mechanism involving the formation of a trifluoroacylated pyridinium (B92312) salt as a key step for activating an adjacent methyl group. chemrxiv.org Applying similar investigative techniques to the reactions of this compound could clarify intermediate structures and transition states.
Another area of interest is the role of the aminopyrimidine moiety in catalysis. In thiamin diphosphate-dependent enzymes, the 4'-aminopyrimidine component of the coenzyme is not a passive spectator but an active participant in catalysis. rsc.org It is believed to facilitate intramolecular proton transfer to initiate reactions, a unique function among coenzymes. rsc.org This biological insight suggests that the amino group of this compound could be exploited to direct or catalyze transformations in synthetic contexts.
Refinement and Application of Predictive Computational Models
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work. For pyrimidine derivatives, computational models are becoming increasingly sophisticated.
Quantum Mechanical Methods: Density Functional Theory (DFT) is widely used to investigate the electronic structure, stability, and reactivity of pyrimidine-based molecules. For instance, computational studies on the related compound 6-amino-2-mercapto-3H-pyrimidin-4-one (AMP) used DFT methods like B3LYP and M06-2x to study its structure, energy, and tautomerization in different solvents. researchgate.net Such studies can elucidate hyperconjugative interactions responsible for molecular stability and nonlinear optical (NLO) properties. researchgate.net Natural Bond Orbital (NBO) analysis is another tool used to understand charge transfer and electron density delocalization within these molecules. researchgate.net
Molecular Docking and QSAR: In drug discovery, predictive models are essential. Molecular docking studies have been used to design novel pyrazolo[3,4-d]pyrimidine derivatives as potential dual PI3-K/mTOR inhibitors. nih.gov These in silico analyses help predict the binding affinity and interaction modes of designed compounds with their biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning algorithms like random forest, can effectively predict the biological activity of a series of compounds, as demonstrated in the development of a model to predict molecular inhibition of human STAT3. biorxiv.org
Future refinements in this area will likely involve:
Meta-dynamics Simulations: To study complex reaction mechanisms and conformational changes over time. nih.gov
Fragment Molecular Orbital (FMO) Methods: To accurately calculate the properties of large molecular systems by breaking them down into smaller fragments. nih.gov
AI-Driven Drug Design: Integrating machine learning with computational chemistry to rapidly screen virtual libraries and generate novel molecular structures with desired properties.
| Computational Method | Application | Predicted Properties/Outcomes | Reference |
| Density Functional Theory (DFT) | Investigate structure and energy | Molecular stability, tautomerization rates, nonlinear optical (NLO) characteristics | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Analyze charge delocalization | Characterization of intramolecular charge transfer and hyperconjugative interactions | researchgate.net |
| Molecular Docking | Predict binding of ligands to receptors | Binding affinity (e.g., kcal/mol), interaction modes with target proteins (e.g., PI3-K/mTOR) | nih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity from structure | Inhibitory potential (e.g., against STAT3) | biorxiv.org |
| Computational Modelling | Interpret molecular and supramolecular structures | Relationship between bond lengths and intermolecular hydrogen bonding | nih.gov |
Strategic Design of Molecular Probes for Biological Systems
The this compound scaffold is an excellent starting point for the design of molecular probes to investigate biological systems. Its ability to engage in hydrogen bonding and serve as a rigid core makes it ideal for creating targeted inhibitors and fluorescent labels.
A prominent example is the development of selective Janus kinase 3 (JAK3) inhibitors for treating autoimmune disorders like rheumatoid arthritis. nih.gov A series of pyrazolopyrimidine derivatives were identified as potent JAK3 inhibitors, with the most active compound exhibiting an IC₅₀ of 0.1 nM. nih.gov These inhibitors were designed to exploit a unique cysteine residue in the JAK3 active site, demonstrating a highly strategic approach to probe design. nih.gov
The synthesis of fluorescent probes is another key application. By reacting related pyridinone structures with various amines, researchers have created 3-substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione fluorescence probes. nih.gov This demonstrates how the core heterocyclic system can be functionalized to generate molecules with useful photophysical properties for imaging and sensing applications.
Future strategies in this domain will focus on:
Covalent Probes: Designing molecules that form a specific and permanent covalent bond with their target protein, enabling robust labeling and activity-based protein profiling.
Photo-activatable Probes: Creating probes that are inactive until irradiated with light of a specific wavelength, allowing for precise spatial and temporal control over their biological activity.
Multifunctional Probes: Integrating targeting moieties, reporter tags (e.g., fluorophores), and photo-crosslinking groups into a single molecule to capture and identify protein-protein interactions in living cells.
Q & A
Basic: What are the optimal synthetic routes for 6-Amino-3-methylpyrimidin-4(3H)-one derivatives?
Answer:
The compound and its derivatives are synthesized via alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one using dimethyl sulfate or methyl iodide under basic conditions (K₂CO₃/EtOH or MeONa/MeOH), achieving yields >80% . Subsequent substitution with aromatic amines at 140°C yields 2-arylaminopyrimidines. Characterization involves 1H NMR (to confirm substituent positions), chromatomass spectrometry (for molecular mass validation), and elemental analysis (to verify purity and composition) .
Basic: How is the purity and structural integrity of synthesized derivatives validated?
Answer:
Key analytical methods include:
- 1H NMR spectroscopy : Resolves proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .
- Elemental analysis : Confirms C, H, N, S composition (e.g., deviations <0.4% from theoretical values) .
- Chromatomass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ for 6-methyl derivatives at m/z 180–220) .
Advanced: How do researchers reconcile contradictory reactivity data in nitration reactions?
Answer:
Nitration in 72–82% H₂SO₄ shows variable yields due to competing nitrosation by nitrogen oxides. To resolve contradictions:
- Perform kinetic studies under controlled NOx concentrations .
- Use HPLC-MS to monitor intermediate formation (e.g., nitroso derivatives at m/z 195–210) .
- Adjust reaction stoichiometry to favor nitration over side reactions .
Advanced: What experimental designs are used to establish structure-activity relationships (SAR) for anticonvulsant activity?
Answer:
- Synthetic diversification : Introduce substituents (e.g., halogen, methoxy, trifluoromethyl) at the aryl amino group to modulate lipophilicity and electronic effects .
- Molecular docking : Screen derivatives against GABA-A receptors or voltage-gated ion channels using AutoDock Vina (binding affinity ≤ -8.0 kcal/mol indicates strong interactions) .
- In vivo validation : Test efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. ED₅₀ values <100 mg/kg are considered potent .
Advanced: How can the stability of this compound be enhanced under acidic conditions?
Answer:
- Functional group modification : Introduce electron-withdrawing groups (e.g., nitro at position 5) to reduce protonation susceptibility .
- Protective strategies : Use Boc-protected amines during synthesis to prevent degradation .
- Solvent optimization : Conduct reactions in dioxane or DMF, which stabilize the pyrimidinone ring via hydrogen bonding .
Basic: What in vitro assays are used for preliminary biological screening?
Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., [³H]-flumazenil for GABA-A receptors) .
- Enzyme inhibition : Measure IC₅₀ values against dihydrofolate reductase (DHFR) or thymidylate synthase .
- Cytotoxicity screening : Use MTT assays on HEK-293 or SH-SY5Y cell lines (IC₅₀ > 50 µM indicates low toxicity) .
Advanced: What computational methods predict metabolic pathways of derivatives?
Answer:
- ADMET prediction : Use SwissADME or admetSAR to assess CYP450 metabolism (e.g., CYP3A4-mediated oxidation).
- Metabolite identification : Simulate phase I/II metabolism with GLORY or Meteor Nexus, focusing on sulfation and glucuronidation .
- Cross-validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Basic: How are regioselectivity challenges addressed during functionalization?
Answer:
- Directing groups : Use amino or methyl groups to steer electrophilic substitution to positions 2 or 5 .
- Microwave-assisted synthesis : Enhances regioselectivity in aryl amination (e.g., 30 minutes at 140°C vs. 12 hours conventionally) .
Advanced: What strategies mitigate low solubility in aqueous buffers?
Answer:
- Salt formation : Prepare hydrochloride or mesylate salts (solubility increases 5–10× in PBS) .
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vivo studies .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve >90% drug loading .
Advanced: How do researchers validate target engagement in complex biological systems?
Answer:
- Photoaffinity labeling : Incorporate diazirine or benzophenone probes to crosslink targets in live cells .
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts (ΔTm ≥ 2°C indicates binding) .
- SPR spectroscopy : Measure real-time binding kinetics (KD ≤ 1 µM confirms high affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
